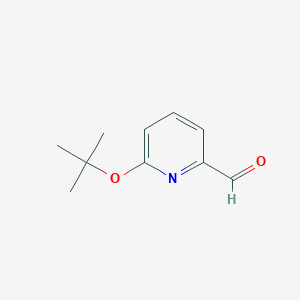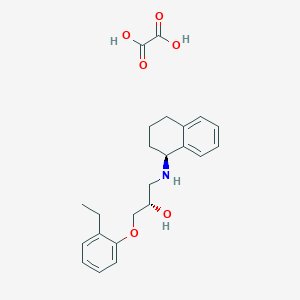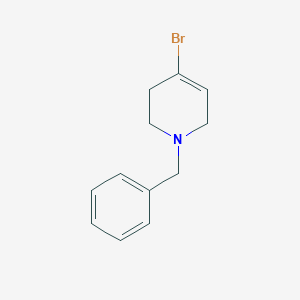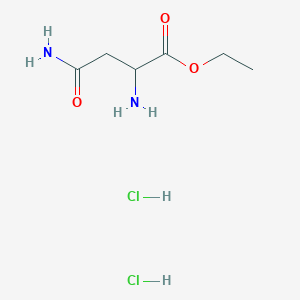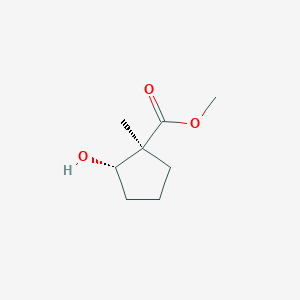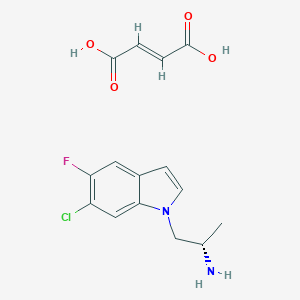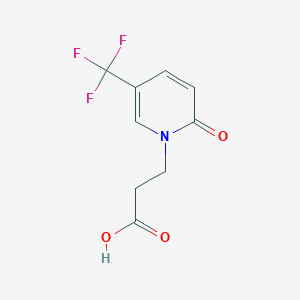![molecular formula C13H15F3N2O5 B071212 Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester CAS No. 170621-40-6](/img/structure/B71212.png)
Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester is a chemical compound that belongs to the class of pyridinecarboxamides. It is commonly referred to as TAT-Glycine ethyl ester or Gly-TAT. This compound has been extensively studied due to its potential applications in scientific research.
Mécanisme D'action
TAT-Glycine ethyl ester works by binding to the TAT peptide, which is a cell-penetrating peptide. This binding allows the compound to enter cells and deliver its cargo. The exact mechanism of action is not fully understood, but it is believed that the compound may interact with various cellular components such as cell membranes and cytoskeleton.
Effets Biochimiques Et Physiologiques
TAT-Glycine ethyl ester has been shown to have various biochemical and physiological effects. It has been reported to enhance the uptake of various molecules into cells, including peptides, proteins, and nucleic acids. This compound has also been found to increase the efficiency of gene delivery and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TAT-Glycine ethyl ester in lab experiments include its ability to deliver various molecules into cells, its high efficiency, and its ability to cross the blood-brain barrier. However, the use of this compound may also have limitations, such as potential toxicity, and the need for optimization of the delivery system.
Orientations Futures
There are many potential future directions for the use of TAT-Glycine ethyl ester in scientific research. Some of these directions include the development of more efficient delivery systems, the use of this compound in the treatment of various diseases, and the exploration of its potential in gene therapy and drug delivery.
In conclusion, TAT-Glycine ethyl ester is a compound that has been extensively studied for its potential applications in scientific research. Its ability to deliver various molecules into cells and cross the blood-brain barrier makes it a valuable tool in many areas of research. While there are potential limitations to its use, the future directions for this compound are promising, and it is likely to continue to be an important tool in scientific research.
Méthodes De Synthèse
The synthesis of TAT-Glycine ethyl ester involves the reaction of glycine ethyl ester with TAT peptide in the presence of a coupling agent. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is purified by chromatography or recrystallization.
Applications De Recherche Scientifique
TAT-Glycine ethyl ester has been widely used in scientific research due to its ability to cross the blood-brain barrier and enter cells. It is commonly used as a tool for the delivery of peptides and proteins into cells. This compound has been used in various studies to deliver therapeutic agents, enzymes, and RNA molecules into cells.
Propriétés
Numéro CAS |
170621-40-6 |
|---|---|
Nom du produit |
Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester |
Formule moléculaire |
C13H15F3N2O5 |
Poids moléculaire |
336.26 g/mol |
Nom IUPAC |
ethyl 2-[[3-methoxy-4-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C13H15F3N2O5/c1-3-22-9(19)6-18-12(20)10-11(21-2)8(4-5-17-10)23-7-13(14,15)16/h4-5H,3,6-7H2,1-2H3,(H,18,20) |
Clé InChI |
LUQFNXNIUCMGNH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)C1=NC=CC(=C1OC)OCC(F)(F)F |
SMILES canonique |
CCOC(=O)CNC(=O)C1=NC=CC(=C1OC)OCC(F)(F)F |
Synonymes |
GLYCINE, N-[[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)-2-PYRIDINYL]CARBONYL]-, ETHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



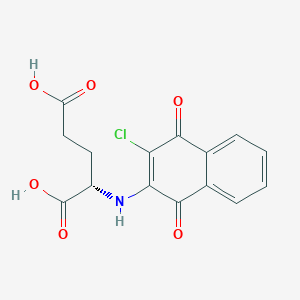
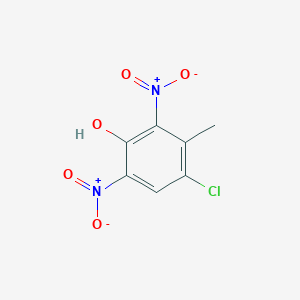
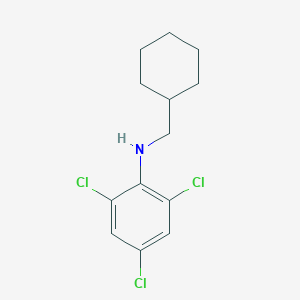
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)
